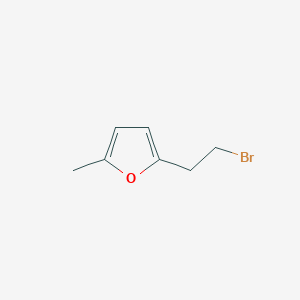
Acide 4-chloro-2-(trifluorométhyl)pyrimidine-5-carboxylique
Vue d'ensemble
Description
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative, a class of nitrogen-containing heterocycles that are significant in various medicinal and pharmaceutical applications. Pyrimidine derivatives are known for their presence in DNA and RNA as well as their utility in drug design due to their ability to engage in hydrogen bonding and other intermolecular interactions, which are crucial for molecular recognition processes .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various routes. One approach involves the reaction of 3-(polyfluoroacyl)chromones and their hetero analogues with 1,3-NCN-dinucleophiles, such as amidines or guanidines, to produce 5-salicyloyl-4-(polyfluoroalkyl)pyrimidines. These compounds can then be used as starting substrates for the synthesis of 4-(polyfluoroalkyl)pyrimidine-5-carboxylic acids . Another method includes the chlorination of 4-(perfluoroalkyl)-5-(p-toluenesulfonyl)uracils, leading to the formation of chlorinated pyrimidine diones, which can further react with nucleophiles to yield various substituted pyrimidines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For instance, a related compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, crystallizes in the monoclinic space group and exhibits a number of weak but significant intermolecular interactions, such as C–H···O, C–H···N, C–F···π, and π–π interactions, which contribute to the stability of the crystal packing . These interactions are further quantified using Hirshfeld surface analysis.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including cocrystallization with carboxylic acids to form cocrystals with robust hydrogen bonding patterns. These patterns can include O-H...N and N-H...O hydrogen bonds, forming supramolecular synthons and heterosynthons, which can lead to chain-like arrangements or three-dimensional framework structures . Additionally, sequential functionalization of dichloropyrimidines can lead to the formation of pyrimidinyl imidazoles, which are of medicinal interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), can predict the optimized geometry of these molecules and provide insights into their electronic properties, such as the distribution of Mulliken charges and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These properties are indicative of the molecule's reactivity and its potential for charge transfer . The presence of halogen bonds, as well as the ability to form cation tautomers, can also affect the drug action of pharmaceuticals containing pyrimidine derivatives .
Applications De Recherche Scientifique
Motif structurel clé dans les produits agrochimiques et pharmaceutiques
“Acide 4-chloro-2-(trifluorométhyl)pyrimidine-5-carboxylique” est un motif structurel clé dans les ingrédients actifs agrochimiques et pharmaceutiques . Les trifluorométhylpyridines (TFMP) et ses dérivés, qui incluent ce composé, sont utilisés dans les industries agrochimiques et pharmaceutiques . L'utilisation principale des dérivés de TFMP est la protection des cultures contre les ravageurs .
Utilisation en protection des cultures
Plus de 20 nouveaux produits agrochimiques contenant du TFMP ont acquis des noms communs ISO . Le fluazifop-butyl a été le premier dérivé de TFMP introduit sur le marché agrochimique . Les activités biologiques des dérivés de TFMP sont considérées comme étant dues à la combinaison des propriétés physicochimiques uniques de l'atome de fluor et des caractéristiques uniques de la partie pyridine .
Utilisation en produits pharmaceutiques
Plusieurs dérivés de TFMP sont également utilisés dans les industries pharmaceutiques et vétérinaires . Cinq produits pharmaceutiques et deux produits vétérinaires contenant le motif TFMP ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en cours d'essais cliniques .
Médicaments approuvés par la FDA
Les médicaments contenant un groupe trifluorométhyle ont été approuvés par la FDA . Les médicaments approuvés par la FDA contenant le groupe trifluorométhyle (TFM, -CF3) au cours des 20 dernières années ont été résumés . Cela inclut les molécules de médicaments potentielles incorporant du CF3, y compris leurs synthèses et leurs utilisations pour diverses maladies et troubles .
Investigation des substitutions chimiques
“this compound” peut être utilisé pour étudier l'effet des substitutions chimiques sur les interactions interfaciales des pyrimidines avec la phase stationnaire chromatographique à membrane artificielle immobilisée (IAM), qui mime les phospholipides .
Mécanisme D'action
Target of Action
It is known that trifluoromethylpyridines, a related class of compounds, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mode of Action
It can be inferred from related compounds that the trifluoromethyl group and the pyridine moiety may play a crucial role in its interaction with biological targets . The unique characteristics of these groups can influence the compound’s interaction with its targets, leading to changes in the target’s function .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives can affect various biochemical pathways, leading to their use in the protection of crops from pests and in pharmaceutical applications .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine moiety can influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Related compounds with trifluoromethyl groups have been shown to have various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-3-2(4(13)14)1-11-5(12-3)6(8,9)10/h1H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZOIVPQSFJUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620352 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076197-55-1 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)
![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)




